1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine
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Overview
Description
1-[6-(2,6-Dimethylphenoxy)hexyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a hexyl chain, which is further connected to a dimethylphenoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine typically involves the reaction of 2,6-dimethylphenol with 1-bromohexane to form 6-(2,6-dimethylphenoxy)hexane. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2,6-Dimethylphenoxy)hexyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidines.
Scientific Research Applications
1-[6-(2,6-Dimethylphenoxy)hexyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[6-(2,6-Dimethylphenoxy)hexyl]pyrrolidine can be compared with other similar compounds, such as:
1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine: Similar structure but with different substitution pattern on the phenoxy group.
1-[6-(4-Chloro-2,6-dimethylphenoxy)hexyl]pyrrolidine: Contains a chloro substituent, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-10-9-11-17(2)18(16)20-15-8-4-3-5-12-19-13-6-7-14-19/h9-11H,3-8,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFCKLXHBNAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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